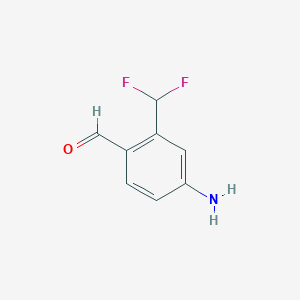

4-Amino-2-(difluoromethyl)benzaldehyde

Beschreibung

4-Amino-2-(difluoromethyl)benzaldehyde (C₈H₇F₂NO) is a fluorinated aromatic aldehyde featuring an amino group at the para position (C4) and a difluoromethyl group at the ortho position (C2) relative to the aldehyde functional group. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the strategic placement of fluorine and amino groups enhances electronic and steric properties, influencing reactivity and bioavailability . The difluoromethyl group contributes to increased metabolic stability and lipophilicity compared to non-fluorinated analogs, while the amino group enables participation in hydrogen bonding and further functionalization (e.g., azo coupling, Schiff base formation) .

Eigenschaften

Molekularformel |

C8H7F2NO |

|---|---|

Molekulargewicht |

171.14 g/mol |

IUPAC-Name |

4-amino-2-(difluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H7F2NO/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-4,8H,11H2 |

InChI-Schlüssel |

RNKDNFNJKBGHTJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N)C(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von 4-Amino-2-(Difluormethyl)benzaldehyd umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Vorläufer, wie z. B. einem fluorierten Benzolderivat.

Einführung von funktionellen Gruppen:

Aminierung: Die Aminogruppe wird durch Aminierungsreaktionen eingeführt, wobei häufig Ammoniak oder Amine unter kontrollierten Bedingungen verwendet werden.

Aldehyd-Bildung: Der letzte Schritt beinhaltet die Bildung der Aldehydgruppe, typischerweise durch Oxidationsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-Amino-2-(Difluormethyl)benzaldehyd können eine großtechnische Synthese mit ähnlichen Schritten wie oben beschrieben umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken gewährleistet eine effiziente Produktion der Verbindung .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(Difluormethyl)benzaldehyd wird in einer Vielzahl wissenschaftlicher Forschungsanwendungen eingesetzt, darunter:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Es wird bei der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung untersucht.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-2-(Difluormethyl)benzaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse beeinflussen. Die Difluormethylgruppe erhöht ihre Stabilität und Reaktivität, was sie zu einem wertvollen Werkzeug in verschiedenen Studien macht.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(difluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The difluoromethyl group enhances its stability and reactivity, making it a valuable tool in various studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-2-(difluoromethyl)benzaldehyde with key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Analogues

Electronic and Steric Effects

- Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃): The CHF₂ group in this compound is less electron-withdrawing than CF₃, leading to milder deactivation of the aromatic ring. This enhances the aldehyde’s susceptibility to nucleophilic attack compared to its trifluoromethyl counterpart, making it preferable in reactions requiring moderate electrophilicity .

- Amino Group Position: The para-amino group (C4) in the target compound enables conjugation with the aldehyde, stabilizing intermediates in condensation reactions. In contrast, 2-amino-4-fluorobenzaldehyde (C2-NH₂) exhibits altered electronic distribution, reducing resonance stabilization .

Research Findings and Data

Table 2: Catalytic Oxidation Yields of Benzaldehyde Derivatives (Hypothetical Data)

| Compound | Catalyst | Conversion (%) | Selectivity to Aldehyde (%) | |

|---|---|---|---|---|

| Benzaldehyde | Fe₃O₄/UV | 98 | 95 | |

| This compound | Pd/C, H₂ | 85 | 78 (to alcohol) | |

| 4-Benzyloxybenzaldehyde | MnO₂ | 70 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.